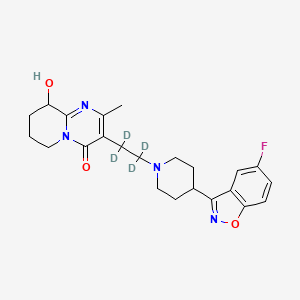

5-Fluoro Paliperidone-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Fluoro Paliperidone-d4: is a deuterated analog of 5-Fluoro Paliperidone, which is a derivative of Paliperidone. Paliperidone is an atypical antipsychotic drug used primarily in the treatment of schizophrenia and schizoaffective disorders. The deuterated form, this compound, is often used in scientific research as a stable isotope-labeled compound for various analytical and pharmacokinetic studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro Paliperidone-d4 involves multiple steps, starting from the appropriate fluorinated benzisoxazole derivative. The key steps include:

Fluorination: Introduction of the fluorine atom into the benzisoxazole ring.

Deuteration: Incorporation of deuterium atoms into the piperidine ring.

Coupling Reactions: Formation of the final compound through coupling reactions involving the fluorinated benzisoxazole and the deuterated piperidine derivative.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.

Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and reliability of the compound

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro Paliperidone-d4 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophilic or electrophilic reagents, such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group in this compound can yield a ketone or aldehyde derivative .

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Fluoro Paliperidone-d4 is used as a reference standard in analytical chemistry for the quantification and identification of Paliperidone and its metabolites.

Biology: In biological research, it is used to study the pharmacokinetics and metabolism of Paliperidone in various biological matrices, such as plasma and tissues.

Medicine: The compound is employed in clinical studies to understand the drug’s behavior in the human body, including absorption, distribution, metabolism, and excretion.

Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance .

Wirkmechanismus

The mechanism of action of 5-Fluoro Paliperidone-d4 is similar to that of Paliperidone. It primarily acts as an antagonist at central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors. This dual antagonism is believed to contribute to its antipsychotic effects. Additionally, it exhibits antagonistic activity at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, which may explain some of its other pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Paliperidone: The parent compound, used as an antipsychotic medication.

Risperidone: Another antipsychotic drug, which is metabolized to Paliperidone in the body.

5-Fluoro Paliperidone: The non-deuterated analog of 5-Fluoro Paliperidone-d4.

Comparison: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise analytical studies. Compared to Paliperidone and Risperidone, this compound offers advantages in pharmacokinetic studies due to its stable isotope labeling, which facilitates accurate tracking and quantification in biological systems .

Biologische Aktivität

5-Fluoro Paliperidone-d4 is a deuterated analog of paliperidone, which is an active metabolite of the atypical antipsychotic risperidone. This compound has garnered interest due to its potential therapeutic applications in treating schizophrenia and other psychiatric disorders. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Pharmacological Profile

This compound exhibits a complex pharmacological profile, primarily functioning as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. The compound's activity at these receptors contributes to its antipsychotic effects.

Key Receptor Interactions

- Dopamine D2 Receptors : this compound has a high affinity for D2 receptors, which is crucial for its antipsychotic efficacy. By blocking these receptors, the compound reduces dopaminergic overactivity associated with psychotic symptoms.

- Serotonin 5-HT2A Receptors : The antagonistic action at 5-HT2A receptors helps mitigate side effects commonly associated with D2 receptor antagonism, such as extrapyramidal symptoms (EPS) and hyperprolactinemia.

Recent studies have elucidated various mechanisms through which this compound exerts its effects:

- Inhibition of Neuroinflammation : Research indicates that paliperidone can modulate inflammatory pathways in the brain. For instance, it has been shown to prevent the activation of the Toll-like receptor 4 (TLR-4) signaling pathway, which is implicated in neuroinflammation and stress-related psychiatric disorders . This suggests that this compound may possess anti-inflammatory properties that contribute to its therapeutic effects.

- Regulation of Cytokine Levels : The compound may influence cytokine production, which plays a significant role in neuroinflammatory processes. By regulating levels of pro-inflammatory cytokines such as TNF-α and IL-1β, this compound could help alleviate symptoms associated with psychotic disorders .

- Impact on Neurotransmitter Systems : Beyond dopamine and serotonin, paliperidone also interacts with other neurotransmitter systems, including noradrenergic and histaminergic pathways. These interactions may further enhance its therapeutic profile while reducing adverse effects .

Clinical Findings and Case Studies

Clinical observations provide insight into the efficacy and safety profile of paliperidone formulations, including its deuterated variant.

Case Study Overview

A notable case involved a patient treated with paliperidone palmitate who developed severe extrapyramidal symptoms (EPS) following administration. Symptoms included muscle rigidity, tremors, and gait instability . Despite these adverse effects, the patient's psychotic symptoms improved significantly during treatment. After discontinuation of paliperidone palmitate and initiation of supportive care with procyclidine, the patient exhibited rapid recovery from EPS while maintaining remission from psychotic symptoms.

Table: Clinical Outcomes with Paliperidone Treatments

| Treatment Type | Number of Patients | Improvement Rate (%) | Adverse Effects Reported (%) |

|---|---|---|---|

| Paliperidone Palmitate | 97 | 85.6 | 11.3 |

| Clozapine | Variable | Gradual improvement | None reported |

The above table summarizes clinical outcomes observed in patients receiving different formulations of paliperidone, highlighting both efficacy and safety concerns.

Eigenschaften

IUPAC Name |

9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-13-16(24)4-5-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVATZOFABXGUAB-FJVJJXCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.